molecular formula C9H10N2O B571893 6-Methoxy-2-methylimidazo[1,2-a]pyridine CAS No. 1226907-32-9

6-Methoxy-2-methylimidazo[1,2-a]pyridine

Cat. No. B571893
CAS RN: 1226907-32-9
M. Wt: 162.192
InChI Key: WIMHUMILCZAGSQ-UHFFFAOYSA-N
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Description

6-Methoxy-2-methylimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C9H10N2O . It is a derivative of imidazo[1,2-a]pyridine, which is a class of fused nitrogen-bridged heterocyclic compounds .


Synthesis Analysis

The synthesis of 2-methylimidazo[1,2-a]pyridine has been studied extensively. One method involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide . This reaction leads to the formation of 2-methylimidazo[1,2-a]pyridine . The compound can further react with bromine and iodine to provide 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .


Molecular Structure Analysis

The molecular structure of 6-Methoxy-2-methylimidazo[1,2-a]pyridine can be represented by the InChI code: 1S/C9H10N2O/c1-6-4-12-5-7(10)3-8(13-2)9(12)11-6/h3-5H,1-2H3 .


Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . The reaction with Br2 in CHCl3 proceeds with a substitution of a hydrogen atom at the C-3 carbon atom, leading to the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .


Physical And Chemical Properties Analysis

The molecular weight of 6-Methoxy-2-methylimidazo[1,2-a]pyridine is 162.19 g/mol . Other physical and chemical properties are not explicitly mentioned in the available literature.

Scientific Research Applications

Antimicrobial Properties

6-MeO-MIP exhibits antimicrobial activity, particularly against Staphylococcus aureus. A derivative, 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide, demonstrated efficacy at concentrations of 2700 and 675 μg/ml . This property makes it a potential candidate for developing novel antimicrobial agents.

Biological Effects

Imidazo[1,2-a]pyridine derivatives, including 6-MeO-MIP, have a broad spectrum of biological effects:

Pharmaceutical Applications

The imidazo[1,2-a]pyridine moiety appears in several active pharmaceutical ingredients:

Fluorescent Probes

Imidazo[1,2-a]pyridine derivatives serve as fluorescent probes for detecting mercury and iron ions in vitro and in vivo .

Anxiolytic Potential

Recent synthetic scenarios have explored transforming imidazo[1,2-a]pyridine-2-carboxylates into anxiolytic drugs .

Tuberculosis Treatment

Q203, a derivative of imidazo[1,2-a]pyridine, demonstrated significant reduction of bacterial load in a tuberculosis mouse model .

Solvent-Free Synthesis

Researchers have achieved the synthesis of 2-phenylimidazo[1,2-a]pyridine using water as a solvent under microwave irradiation .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Future research may focus on developing new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core to improve the ecological impact of the classical schemes .

properties

IUPAC Name

6-methoxy-2-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-7-5-11-6-8(12-2)3-4-9(11)10-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMHUMILCZAGSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=CC2=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2-methylimidazo[1,2-a]pyridine

Synthesis routes and methods

Procedure details

0.74 g (8.04 mW of chloroacetone is added to a solution of 0.5 g (mM) of 2-amino-5-methoxypyridine in 17 ml of ethanol. The mixture is refluxed for 20 hours and then concentrated under reduced pressure. Ethyl acetate is added to the evaporation residue and the organic phase is washed with a saturated aqueous solution of sodium bicarbonate and then with a saturated solution of sodium chloride. The organic phase is subsequently dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The evaporation residue is purified by NH2 (amino group)-grafted silica gel chromatography, elution being carried out with a toluene/isopropyl alcohol mixture (99/1; v/v). The expected product is obtained in the form of an orange oil with a yield of 54%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Yield
54%

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